![molecular formula C9H18OS B14383426 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene CAS No. 88627-42-3](/img/structure/B14383426.png)
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is an organic compound that features a propene backbone with a sulfanyl group and a 2-(2-methylpropoxy)ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene typically involves multiple steps, starting with the preparation of the 2-(2-methylpropoxy)ethyl group. This can be achieved through the reaction of 2-methylpropyl alcohol with ethylene oxide under basic conditions to form 2-(2-methylpropoxy)ethanol. Subsequently, this intermediate is reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group. The final step involves the addition of the propene moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the propene moiety using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium hydride, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene involves its interaction with molecular targets through its reactive sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propene moiety may also participate in reactions with electrophilic species, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[2-(2-Methoxyethyl)ethyl]sulfanyl}prop-1-ene
- 3-{[2-(2-Ethylpropoxy)ethyl]sulfanyl}prop-1-ene
- 3-{[2-(2-Butoxy)ethyl]sulfanyl}prop-1-ene
Uniqueness
3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene is unique due to the presence of the 2-(2-methylpropoxy)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or selectivity is required .
Eigenschaften
CAS-Nummer |
88627-42-3 |
|---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-methyl-1-(2-prop-2-enylsulfanylethoxy)propane |
InChI |
InChI=1S/C9H18OS/c1-4-6-11-7-5-10-8-9(2)3/h4,9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
VNJAFQGUZZVJME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



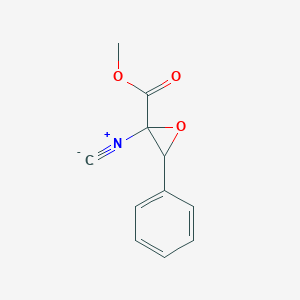
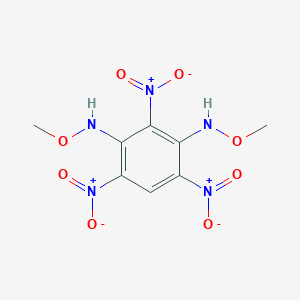
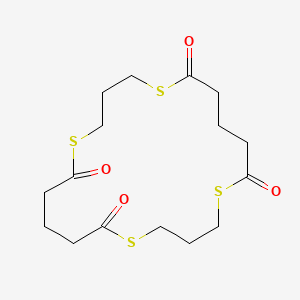

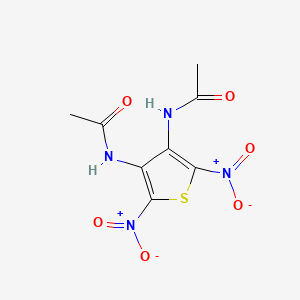

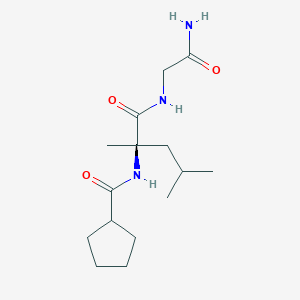
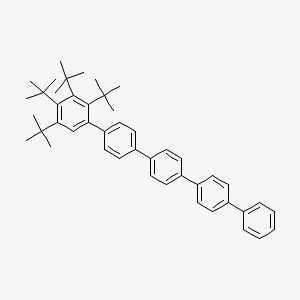
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
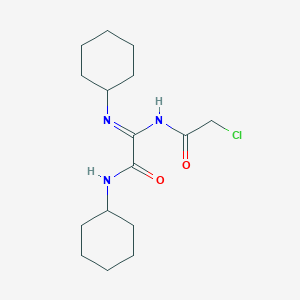

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

